Ethyl pent-2-enoate
Description
Ethyl pent-2-enoate (CAS 2445-93-4) is an α,β-unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a colorless liquid with moderate water solubility (1439 mg/L) and miscibility in alcohols. Structurally, it features a conjugated double bond between C2 and C3, and an ethoxycarbonyl group at C1 (Figure 1).
Properties
CAS No. |
2445-93-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl pent-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
AGMKVZDPATUSMS-UHFFFAOYSA-N |
SMILES |
CCC=CC(=O)OCC |
Canonical SMILES |
CCC=CC(=O)OCC |
Other CAS No. |
2445-93-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
a) Ethyl (E)-2-methylpent-3-enoate
- Structure : Double bond at C3–C4, methyl substituent at C2.
- Molecular formula : C₈H₁₄O₂.
- Key differences : The methyl group introduces steric hindrance, reducing reactivity in conjugate additions. The shifted double bond diminishes conjugation with the ester group, altering UV absorption and stability .
- Applications: Limited flavoring use due to altered odor profile compared to this compound.
b) Ethyl (2E)-4-methylpent-2-enoate
- Structure : Double bond at C2–C3, methyl substituent at C4.
- Molecular formula : C₈H₁₄O₂.
- Key differences: The distal methyl group minimally affects electronic properties but increases hydrophobicity (predicted logP ~2.1 vs. 1.7 for this compound) .
- Applications : Effective in para-selective C–H olefination reactions due to steric modulation of transition states .
c) Mthis compound
- Structure : Methoxycarbonyl group replaces ethoxy.
- Molecular formula : C₆H₁₀O₂.
- Key differences: Lower molecular weight (114.14 g/mol) and higher volatility (bp ~145°C vs. ~170°C for this compound). Enhanced electrophilicity due to reduced electron-donating alkyl group .
- Applications : Used as a coupling partner in olefination reactions for aromatic functionalization .
Functional Group Derivatives
a) Ethyl 2-cyanopent-4-enoate
- Structure: Cyano group at C2, double bond at C4–C5.
- Molecular formula: C₈H₁₁NO₂.
- Key differences: The electron-withdrawing cyano group enhances electrophilicity at C2, enabling nucleophilic attacks (e.g., in Michael additions). The isolated double bond lacks conjugation with the ester .
- Applications : Intermediate in heterocyclic synthesis (e.g., pyrroles, pyridines) .
b) Ethyl-2-oxo-pentanoate
- Structure : Oxo group replaces C2–C3 double bond.
- Molecular formula : C₇H₁₂O₃.
- Key differences: The ketone enables keto-enol tautomerism and nucleophilic acyl substitution, divergent from the conjugate addition chemistry of this compound .
- Applications : Precursor in β-ketoester chemistry for drug synthesis (e.g., anticoagulants) .
Comparative Data Table
Research Findings and Trends
- Reactivity: this compound's conjugated system facilitates regioselective additions (e.g., Diels-Alder reactions), whereas derivatives like ethyl 2-cyanopent-4-enoate prioritize nucleophilic substitutions .
- Biological Activity: Nitroimidazole derivatives containing this compound show antileishmanial activity (IC₅₀ < 10 μM), attributed to enhanced membrane permeability .
- Synthetic Utility: Mthis compound outperforms ethyl analogs in sterically demanding C–H activation due to lower steric bulk .
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